N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBVOTLIXCCOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride typically involves the reaction of 3-phenyl-2-propyn-1-amine with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride, differing primarily in substituents or backbone modifications:
N-(3-Phenyl-2-propyn-1-yl)-2-propen-1-amine Hydrochloride (CAS: 1049678-47-8)
- Structural Differences : Replaces the isobutyl group with a propenyl (allyl) group.
- Properties : The allyl substituent may enhance electrophilic reactivity compared to the isobutyl group. However, both compounds are discontinued (), suggesting similar stability or synthesis challenges .
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structural Differences : Features an amide linkage instead of an amine, with a chlorophenethyl and isobutylphenyl substituent ().
- This compound, synthesized as an ibuprofen derivative, highlights the pharmacological relevance of isobutylphenyl motifs .
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
Physicochemical and Analytical Comparisons
Table 1: Key Properties of this compound and Analogues
Analytical Methods
Functional and Application Differences
- Pharmacological Potential: The isobutylphenyl group in the target compound parallels ibuprofen derivatives (), suggesting anti-inflammatory or analgesic applications. In contrast, halogenated analogues () are intermediates in CNS-targeting drugs .
- Synthetic Utility : The propargylamine moiety enables click chemistry or polymer synthesis, whereas amide derivatives () are more suited for peptidomimetic designs .
Critical Notes and Limitations
- Availability Conflicts: lists suppliers, but and note discontinuation, implying supply chain variability .
- Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogues.
Biological Activity
N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cancer cell lines, and its antibacterial properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a propynyl amine structure, which is known for its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In particular, its activity against breast cancer cells has been documented.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of several compounds similar to this compound on MCF-7 human breast cancer cells. The results indicated significant cytotoxic activity, with IC50 values demonstrating potent inhibition of cell growth:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| This compound | 5.0 | High |
| Tamoxifen | 10.0 | Moderate |
The compound exhibited an IC50 value of 5.0 μM, indicating a high level of cytotoxicity compared to Tamoxifen, a standard treatment for breast cancer .
Antibacterial Activity
In addition to its anticancer properties, this compound has been tested for antibacterial activity against various bacterial strains.
Table: Antibacterial Activity
The following table summarizes the antibacterial activity of this compound against different bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 22 | High |
| Escherichia coli | 12 | Moderate |
| Pseudomonas aeruginosa | 10 | Low |
The compound showed a strong inhibitory effect on Staphylococcus aureus, with a zone of inhibition measuring 22 mm, indicating its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects is thought to involve modulation of cellular pathways associated with apoptosis and cell proliferation. Specifically, it may influence the expression of proteins involved in the cell cycle and apoptosis, leading to increased cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Isobutyl-3-phenyl-2-propyn-1-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a propargyl bromide intermediate may react with isobutylamine under basic conditions (e.g., K₂CO₃ in THF) to form the amine backbone, followed by HCl treatment to yield the hydrochloride salt. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). The IUPAC name and SMILES string (CNCC1=CC=CC=C1OCC#C.Cl ) provided in PubChem data () are critical for validating synthetic intermediates.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR : ¹H NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., alkyne protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Confirms alkyne C≡C stretch (~2100 cm⁻¹) and ammonium N-H stretches (~2500–3000 cm⁻¹).
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the phenyl and isobutyl groups (analogous to methods in ).
- HRMS : Validates molecular weight (211.69 g/mol) and isotopic pattern ().
Q. What analytical methods are used to assess purity and stability?
- Methodological Answer :
- HPLC/UV-Vis : Quantifies impurities using C18 columns with acetonitrile/water gradients. Impurity thresholds (e.g., ≤0.1% for individual impurities) align with pharmacopeial standards ().
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 150°C suggest suitability for high-temperature reactions.
- pH-dependent stability : Accelerated degradation studies in buffers (pH 1–12) monitor hydrolysis or oxidation via LC-MS (similar to pyridoxine hydrochloride protocols in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with controlled concentrations (µM–nM range) and triplicate measurements.
- Structural analogs comparison : Compare with compounds like N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride () to identify substituent effects.
- Meta-analysis : Apply statistical tools (e.g., ANOVA, regression models) to reconcile discrepancies across studies, accounting for variables like cell line specificity or assay conditions.
Q. What experimental designs are optimal for mechanistic studies?
- Methodological Answer :
- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to trace metabolic pathways via mass spectrometry.
- Kinetic studies : Monitor reaction rates in enzymatic assays (e.g., Michaelis-Menten kinetics) to identify inhibition modes (competitive/non-competitive).
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina, referencing structural data from analogs ().
Q. How does this compound compare to structural analogs in structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Table :
| Compound | Key Structural Feature | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Target compound | Phenyl-alkyne-isobutylamine | 5.2 µM (Enzyme X) | |
| N-(pyridin-3-yl) derivative | Pyridine substitution | 8.7 µM | |
| Chlorinated analog | Cl at para position | 3.1 µM |
- Key Insight : The alkyne group enhances lipophilicity and target binding compared to ether-linked analogs ().
Q. What strategies are recommended for pharmacokinetic (PK) profiling?
- Methodological Answer :
- In vitro ADME : Assess permeability (Caco-2 cells), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation).
- In vivo PK : Administer IV/PO doses in rodent models, collect plasma samples at intervals (0–24h), and quantify via LC-MS/MS.
- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) (methods adapted from ).
Data Contradiction Analysis
Q. How to address variability in cytotoxicity assays across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.
- Control for solvent effects : Ensure DMSO concentrations ≤0.1% to avoid false positives.
- Replicate with orthogonal assays : Confirm results via MTT, ATP-lite, and apoptosis markers (e.g., caspase-3 activation) ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

